N*1*-Cyclopropyl-N*1*-(4-methoxy-benzyl)-ethane-1,2-diamine
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Overview
Description
N*1*-Cyclopropyl-N*1*-(4-methoxy-benzyl)-ethane-1,2-diamine is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . It is characterized by the presence of a cyclopropyl group, a methoxybenzyl group, and an ethane-1,2-diamine backbone. This compound is primarily used in research and development settings and is not intended for direct human use .
Preparation Methods
The synthesis of N*1*-Cyclopropyl-N*1*-(4-methoxy-benzyl)-ethane-1,2-diamine involves several steps. One common method includes the reaction of cyclopropylamine with 4-methoxybenzyl chloride to form an intermediate, which is then reacted with ethane-1,2-diamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction. Industrial production methods may involve similar steps but are optimized for larger-scale synthesis and higher yields .
Chemical Reactions Analysis
N*1*-Cyclopropyl-N*1*-(4-methoxy-benzyl)-ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
N*1*-Cyclopropyl-N*1*-(4-methoxy-benzyl)-ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N*1*-Cyclopropyl-N*1*-(4-methoxy-benzyl)-ethane-1,2-diamine involves its interaction with specific molecular targets. The cyclopropyl and methoxybenzyl groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The ethane-1,2-diamine backbone facilitates the compound’s overall stability and reactivity .
Comparison with Similar Compounds
N*1*-Cyclopropyl-N*1*-(4-methoxy-benzyl)-ethane-1,2-diamine can be compared to other similar compounds, such as:
N1-(4-methoxybenzyl)ethane-1,2-diamine: This compound lacks the cyclopropyl group, which may affect its reactivity and binding properties.
N1-Cyclopropyl-N1-(4-methoxyphenyl)ethane-1,2-diamine: The substitution of the benzyl group with a phenyl group can lead to differences in chemical behavior and biological activity.
This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N'-cyclopropyl-N'-[(4-methoxyphenyl)methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-13-6-2-11(3-7-13)10-15(9-8-14)12-4-5-12/h2-3,6-7,12H,4-5,8-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDSACFDLJOIPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CCN)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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